molecular formula C9H10N4 B1624977 2-Amino-3-(methylamino)quinoxaline CAS No. 452311-42-1

2-Amino-3-(methylamino)quinoxaline

Cat. No. B1624977
CAS RN: 452311-42-1
M. Wt: 174.2 g/mol
InChI Key: JFXCBTADALEOFE-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)quinoxaline is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline derivatives can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . There are different techniques for the synthesis of quinoxaline derivatives, and Doebner–von Miller is one of the well-known classical synthesis protocols .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a benzene ring fused with a pyrazine ring . The presence of functional groups on the quinoxaline scaffold can significantly influence its physicochemical properties and biological activities .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitutions, and more . The type and position of the substituents on the quinoxaline scaffold can greatly influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

Quinoxaline is a stable compound under moderately acidic and alkaline conditions. It is rapidly degraded by dilute hypochlorite . The physical and chemical properties of quinoxaline derivatives can be influenced by the type and position of the substituents on the quinoxaline scaffold .

Scientific Research Applications

Antimicrobial Activity

Quinoxalines, including 2-Amino-3-(methylamino)quinoxaline, have been found to exhibit significant antimicrobial activity . They have been used in the development of drugs to combat deadly pathogens such as bacteria, fungi, and viruses .

Antifungal Activity

Quinoxalines have demonstrated prominent antifungal effects . This makes them valuable in the development of antifungal drugs .

Antiviral Activity

Quinoxalines have shown antiviral properties . They have become a crucial component in drugs used to treat diseases like AIDS .

Anticancer Activity

Quinoxalines have been used in the development of anticancer drugs . They have shown effectiveness in treating cancerous cells .

Antipsychotic Activity

Quinoxalines have been used in the treatment of schizophrenia . This highlights their potential in the development of antipsychotic drugs .

Antimicrobial Activity of α-Aminophosphonates Derivatives

Quinoxalines have been used in the synthesis of novel α-aminophosphonates derivatives . These derivatives have shown potential antimicrobial activity against selected strains of Gram-negative and Gram-positive bacteria and two fungal strains .

Synthesis of Bioactive Quinoxaline-Containing Sulfonamides

Quinoxalines have been used in the synthesis of bioactive quinoxaline-containing sulfonamides . These compounds have shown potential biological activity .

Green Chemistry and Cost-Effective Methods

Researchers have developed numerous synthetic routes for quinoxalines, with a prime focus on green chemistry and cost-effective methods . This highlights the potential of quinoxalines in sustainable chemistry .

Safety and Hazards

Quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards associated with specific quinoxaline derivatives would depend on their particular structure and properties.

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields such as medicinal chemistry, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

properties

IUPAC Name

3-N-methylquinoxaline-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXCBTADALEOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443664
Record name N~2~-Methylquinoxaline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

452311-42-1
Record name N~2~-Methylquinoxaline-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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